Trimethyltin bromide

Catalog No.
S1512056
CAS No.
1066-44-0
M.F
C3H9BrSn
M. Wt
243.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyltin bromide

CAS Number

1066-44-0

Product Name

Trimethyltin bromide

IUPAC Name

bromo(trimethyl)stannane

Molecular Formula

C3H9BrSn

Molecular Weight

243.72 g/mol

InChI

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1

InChI Key

MZGUIAFRJWSYJJ-UHFFFAOYSA-M

SMILES

C[Sn](C)(C)Br

Canonical SMILES

C[Sn+](C)C.[Br-]

Neurotoxicity studies

TMTB is a potent neurotoxin that selectively targets the limbic system, a group of brain structures involved in memory, emotion, and learning. Studies using TMTB on rodents have helped researchers understand the mechanisms of neurodegeneration and neuronal cell death []. These studies have also shed light on diseases like Alzheimer's disease and Parkinson's disease, which involve similar neurodegenerative processes [].

Here's how TMTB is used in neurotoxicity research:

  • Animal models: By administering TMTB to rodents and observing the resulting neurological damage, researchers can create animal models of neurodegenerative diseases. This allows them to test potential therapies and understand disease progression [].
  • Investigating cellular mechanisms: Studies on the cellular effects of TMTB have helped elucidate the mechanisms by which it causes neurotoxicity. This includes its effects on mitochondrial function, protein synthesis, and oxidative stress [].
Important Note

Due to the severe neurotoxic effects of TMTB, research involving this compound requires strict safety protocols and adherence to ethical guidelines for animal research.

Applications in neuroscience research

Beyond neurotoxicity studies, TMTB has some other applications in neuroscience research:

  • Studying neuronal connections: TMTB can be used to trace neuronal connections by selectively damaging specific neuronal populations [].
  • Investigating the role of specific brain regions: By observing the behavioral effects of TMTB-induced lesions in specific brain regions, researchers can gain insights into the functions of those regions [].

Trimethyltin bromide is an organotin compound with the chemical formula C₃H₉BrSn. It is a colorless to pale yellow liquid at room temperature, characterized by a distinctive odor. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science. It is known for its reactivity, particularly in nucleophilic substitution reactions, and serves as a source of trimethyltin cation, which is a potent electrophile in organic chemistry .

TMTBr is a potent neurotoxin that specifically targets the limbic system, a brain region involved in memory, emotion, and learning []. The exact mechanism is not fully understood, but it is believed to involve inhibition of enzymes essential for neuronal function and disruption of calcium homeostasis in nerve cells []. Studies suggest TMTBr may interact with specific proteins in the cell membrane, leading to cell death [].

, including:

  • Nucleophilic Substitution: It can react with nucleophiles to form new organotin compounds. For example, it can react with alcohols to produce trimethyltin ethers.
  • Grignard Reactions: Trimethyltin bromide can be employed in Grignard-type reactions to introduce trimethyltin groups into organic molecules.
  • Dehalogenation: It can facilitate the removal of halogens from organic substrates, which is useful in synthetic organic chemistry .

Trimethyltin bromide exhibits significant biological activity, particularly as a neurotoxin. It has been shown to induce acute neuronal death selectively in the hippocampus, leading to cognitive impairments. The compound triggers neuroinflammation and demyelination, contributing to its neurotoxic effects. Additionally, it has been associated with reproductive toxicity and developmental issues in various animal models .

Several methods exist for synthesizing trimethyltin bromide:

  • Direct Reaction: It can be synthesized by reacting trimethyltin chloride with sodium bromide in a suitable solvent like acetone or methanol.
  • Bromination of Trimethyltin Compounds: Bromination of trimethyltin chloride using bromine or other brominating agents can yield trimethyltin bromide.
  • Hydrolysis: The hydrolysis of trimethyltin oxide in the presence of hydrobromic acid also leads to the formation of trimethyltin bromide .

Trimethyltin bromide finds applications across various domains:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Material Science: Used in the development of organometallic materials and nanomaterials.
  • Biological Research: Its neurotoxic properties make it a valuable tool for studying neuronal death and neurodegenerative diseases .

Studies on the interactions of trimethyltin bromide have revealed its potential effects on biological systems:

  • Neurotoxicity Studies: Research indicates that exposure leads to morphological changes in neurons and impaired cognitive function.
  • Toxicological Assessments: Investigations into its long-term effects on liver and kidney function have shown significant toxicity at high exposure levels .

Trimethyltin bromide shares similarities with other organotin compounds but possesses unique characteristics that differentiate it:

Compound NameFormulaKey Characteristics
Trimethyltin chlorideC₃H₉ClSnMore widely used; similar reactivity
Dimethyltin dichlorideC₂H₆Cl₂SnLess toxic; used primarily as a stabilizer
Monomethyltin oxideC₁H₃OSnLess reactive; used in different applications

Trimethyltin bromide is unique due to its specific neurotoxic properties and its utility as a reagent in organic synthesis, setting it apart from other organotin compounds that may not exhibit similar biological activities .

Scavenger-Mediated Synthesis Optimization in Organotin Halide Formation

The conventional synthesis of trimethyltin bromide typically involves the halide exchange reaction between trimethyltin chloride and hydrogen bromide, represented by the following equation:

(CH₃)₃SnCl + HBr → (CH₃)₃SnBr + HCl

While straightforward in principle, this approach often suffers from side reactions and impurity formation that can compromise product purity and yield. A significant advancement in trimethyltin bromide synthesis was documented in US Patent 4141920A, which describes an improved process utilizing specific scavengers in the reaction mixture of dimethylsulfoxide (DMSO) and methyl bromide. The patent specifically identifies three effective scavenger compounds:

  • Trimethyl orthoformate
  • Triethyl orthoformate
  • Tetramethyl orthocarbonate

These scavenger compounds function by selectively capturing reactive intermediates that would otherwise participate in undesired side reactions. The mechanism involves the scavengers preferentially reacting with these intermediates, effectively channeling the reaction pathway toward the desired product. This approach is particularly valuable because the reaction between DMSO and methyl bromide can generate various sulfonium species that, without appropriate scavenging, would reduce the yield of the target compound.

Table 1: Effect of Scavenger Compounds on Trimethylsulfoxonium Bromide Synthesis

Scavenger CompoundFunctionEffect on Yield
Trimethyl orthoformateReacts with HBr byproductsSubstantial increase
Triethyl orthoformateCaptures reactive intermediatesImproved purity
Tetramethyl orthocarbonateStabilizes reaction mixtureEnhanced reproducibility

The formation of intermediate sulfonium salts during these reactions has been directly observed, providing valuable mechanistic insights. For instance, dimethyl aryl acylsulfonium bromides have been prepared by reacting aryl methyl ketones with hydrobromic acid and dimethylsulfoxide, confirming that bromine production and bromination reactions take place in the DMSO-HBr oxidation system. This evidence supports the proposed mechanistic pathway wherein DMSO oxidizes HBr to generate molecular bromine in situ, which subsequently participates in the desired transformations leading to organotin compounds.

Catalytic Systems for Enhanced Yield in Methyl Bromide-Dimethyl Sulfoxide Reactions

Catalytic approaches have revolutionized the synthesis of organotin compounds, including trimethyltin bromide, by significantly enhancing reaction efficiency and product selectivity. Palladium catalysts have emerged as particularly effective for facilitating transformations involving organotin species.

The DMSO-HBr system has been demonstrated to be extremely efficient for the oxidation of α-methyl groups in various compounds, a transformation that has mechanistic parallels to organotin synthesis. The oxidation mechanism in this system has been the subject of intense discussion, with recent discoveries of key sulfonium salt intermediates providing new insights into the reaction pathway. These findings can be directly applied to optimize trimethyltin bromide synthesis by controlling the in situ generation of reactive bromine species.

Research into one-pot hydrostannation/Stille reactions has revealed that trimethyltin fluoride (Me₃SnF) offers significant advantages over tributyltin fluoride (Bu₃SnF) in related transformations. These advantages include:

  • Decreased reaction times (from 6-10 hours to approximately 2 hours)
  • Substantially higher yields (often >90% compared to 32-71%)
  • Reduced formation of side products

Table 2: Comparison of Reaction Efficiency Using Different Tin Reagents in Cross-Coupling Reactions

EntrySubstrateTime with Bu₃SnF (h)Yield with Bu₃SnF (%)Time with Me₃SnF (h)Yield with Me₃SnF (%)
1p-MeO-C₆H₄COCl671294
22-Cl-C₆H₄COCl632286
3p-Br-C₆H₄COCl8Not reported296
4p-NO₂-C₆H₄COCl10Moderate272

These findings demonstrate that using the less sterically demanding trimethyltin compounds results in faster reactions and higher yields – principles directly applicable to trimethyltin bromide synthesis and applications.

In palladium-catalyzed reactions, the mechanism typically follows a pathway involving:

  • Oxidative addition of the palladium catalyst to a substrate
  • Transmetalation with the organotin compound (such as trimethyltin bromide)
  • Reductive elimination to form the product while regenerating the catalyst

This catalytic cycle allows for the efficient use of trimethyltin bromide in carbon-carbon bond-forming reactions, highlighting its importance as a synthetic intermediate.

Solvent Phase Dynamics in Pressure-Regulated Organometallic Syntheses

The influence of solvent selection and pressure conditions on organometallic reactions, including those involving trimethyltin compounds, represents a critical yet often overlooked aspect of reaction optimization. High-pressure nuclear magnetic resonance (NMR) studies have provided valuable insights into the dynamic behavior of organometallic complexes under various conditions.

Research investigating the effect of temperature and pressure on the internal rotation rate of coordinated ligands in organometallic complexes has revealed complex relationships between pressure and reaction dynamics. Notably, the rotation of coordinated ligands is initially accelerated by pressure, reaches a maximum rate, and then decreases at higher pressures. This non-linear pressure dependence suggests a Kramers' turnover phenomenon in the reaction kinetics, which has significant implications for optimizing organometallic syntheses.

The experimental data indicate that while the activation energy for certain rotational processes in organometallic complexes remains constant (approximately 13.4±0.2 kcal/mol) regardless of solvent and pressure, the observed activation volume shows strong pressure dependence. This suggests a substantial collisional contribution to the activation volume and confirms the presence of dynamic solvent effects that can be exploited in synthesis optimization.

Different solvents can dramatically alter reaction parameters in organometallic chemistry. Studies have employed various solvents including:

  • n-pentane-d₁₂
  • Carbon disulfide
  • Methylcyclohexane-d₁₄

Each solvent provides a distinct environment for organometallic reactions, influencing:

  • Reaction rate and yield through solvation effects
  • Product selectivity by stabilizing specific intermediates or transition states
  • Energy transfer within the molecular system
  • Coupling of the reaction coordinate to the medium

Table 3: Solvent Effects on Organometallic Reaction Parameters

SolventViscosity ContributionCollision Frequency ImpactEffect on Reaction Rate
n-pentane-d₁₂LowModerateInitially increases with pressure
Carbon disulfideModerateHighComplex pressure dependence
Methylcyclohexane-d₁₄HighModerateDecreases at high pressure

These findings demonstrate that solvent viscosity represents only an approximative measure of the coupling between the reaction coordinate and the medium. The experimental dependences of reaction rates on solvent viscosity and/or Enskog collision frequency reveal a complex relationship that must be carefully considered when designing and optimizing organometallic syntheses, including those involving trimethyltin bromide.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (90.48%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (90.48%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1066-44-0

Dates

Modify: 2023-08-15

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